molecular formula C14H16N4S B380814 1-methyl-1H-indole-3-carbaldehyde N-allylthiosemicarbazone CAS No. 307544-58-7

1-methyl-1H-indole-3-carbaldehyde N-allylthiosemicarbazone

Cat. No.: B380814
CAS No.: 307544-58-7
M. Wt: 272.37g/mol
InChI Key: KKTLERJOMOCAMC-CXUHLZMHSA-N
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Description

1-methyl-1H-indole-3-carbaldehyde N-allylthiosemicarbazone is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Properties

CAS No.

307544-58-7

Molecular Formula

C14H16N4S

Molecular Weight

272.37g/mol

IUPAC Name

1-[(E)-(1-methylindol-3-yl)methylideneamino]-3-prop-2-enylthiourea

InChI

InChI=1S/C14H16N4S/c1-3-8-15-14(19)17-16-9-11-10-18(2)13-7-5-4-6-12(11)13/h3-7,9-10H,1,8H2,2H3,(H2,15,17,19)/b16-9+

InChI Key

KKTLERJOMOCAMC-CXUHLZMHSA-N

SMILES

CN1C=C(C2=CC=CC=C21)C=NNC(=S)NCC=C

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=N/NC(=S)NCC=C

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=NNC(=S)NCC=C

solubility

0.9 [ug/mL]

Origin of Product

United States

Preparation Methods

The synthesis of 1-methyl-1H-indole-3-carbaldehyde N-allylthiosemicarbazone typically involves the reaction of 1-methylindole-3-carbaldehyde with allylthiourea under specific reaction conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction . Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity.

Chemical Reactions Analysis

1-methyl-1H-indole-3-carbaldehyde N-allylthiosemicarbazone undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-methyl-1H-indole-3-carbaldehyde N-allylthiosemicarbazone involves its interaction with specific molecular targets. The indole moiety allows it to bind with high affinity to multiple receptors, influencing various biological pathways. The thiourea group can interact with enzymes and proteins, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

1-methyl-1H-indole-3-carbaldehyde N-allylthiosemicarbazone can be compared with other indole derivatives such as:

The uniqueness of 1-methyl-1H-indole-3-carbaldehyde N-allylthiosemicarbazone lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

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